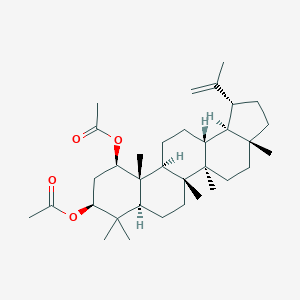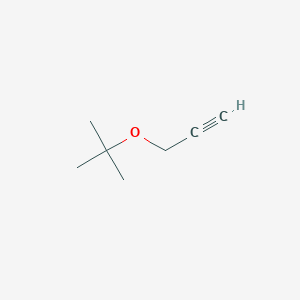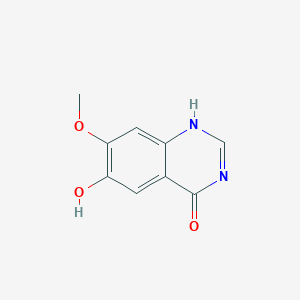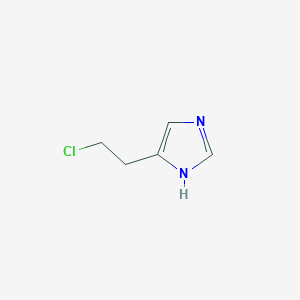
5,5-dimethylisoxazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dimethylisoxazolidin-3-one is a heterocyclic organic compound with the molecular formula C5H9NO2. It is a derivative of isoxazolidinone, characterized by the presence of two methyl groups at the 5-position. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
5,5-Dimethylisoxazolidin-3-one is a derivative of Ethyl 3-Methyl-2-butenoate . It is used in the synthesis of Endothelin-A antagonist ABT-546 and antidepressant Rolipram . It is also used in the synthesis of potent inhibitors of human inducible nitric oxide synthases , important enzymes in cellular signaling .
Biochemical Pathways
The compound plays a role in the synthesis of Endothelin-A antagonist ABT-546 and antidepressant Rolipram . These compounds are known to affect the endothelin and cyclic adenosine monophosphate (cAMP) pathways respectively. Endothelin-A antagonists block the action of endothelin-1, a potent vasoconstrictor, while Rolipram inhibits phosphodiesterase-4, an enzyme that breaks down cAMP, thereby increasing cAMP levels in cells.
Biochemical Analysis
Biochemical Properties
5,5-Dimethylisoxazolidin-3-one plays a role in biochemical reactions, particularly in the synthesis of potent inhibitors of human inducible nitric oxide synthases, important enzymes in cellular signaling
Cellular Effects
Given its role in the synthesis of potent inhibitors of human inducible nitric oxide synthases, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of potent inhibitors of human inducible nitric oxide synthases
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethylisoxazolidin-3-one typically involves the reaction of 4,4-dimethyl-3-isoxazolidone with appropriate reagents. One common method includes the dehydration and salification of 4,4-dimethyl-3-isoxazolidone in an aprotic polar solvent under the action of alkali, followed by reaction with 2,4-dichlorobenzyl chloride. The product is then crystallized in a protic solvent at low temperature to obtain high-purity this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 5,5-dimethylisoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazolidinones and their derivatives, which are valuable intermediates in pharmaceutical and agrochemical syntheses .
Scientific Research Applications
5,5-dimethylisoxazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antidepressants and enzyme inhibitors.
Industry: The compound is used in the production of herbicides and other agrochemicals
Comparison with Similar Compounds
4-Methylquinolone: Similar in structure but differs in the position and type of substituents.
Ethyl 3-Methyl-2-butenoate: Another derivative used in similar synthetic applications.
Clomazone: A related compound used as a herbicide with a similar isoxazolidinone ring structure
Uniqueness: 5,5-dimethylisoxazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
5,5-dimethyl-1,2-oxazolidin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-5(2)3-4(7)6-8-5/h3H2,1-2H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZYXGPGJLIZKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474835 |
Source


|
| Record name | 3-Isoxazolidinone, 5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62243-00-9 |
Source


|
| Record name | 3-Isoxazolidinone, 5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


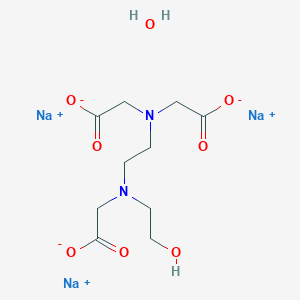
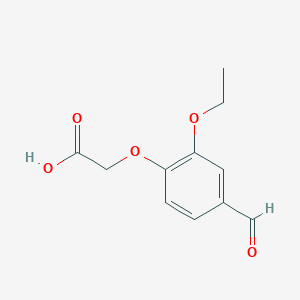
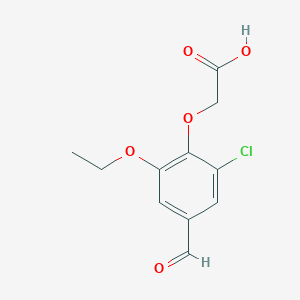
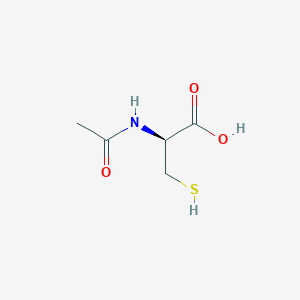
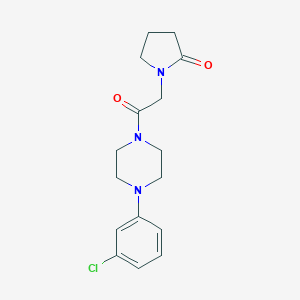
![2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole](/img/structure/B109498.png)
